6-Epidoxycycline hydrochloride

Übersicht

Beschreibung

6-Epidoxycycline hydrochloride is a synthetic antibiotic belonging to the tetracycline class. It is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is structurally similar to doxycycline, with a slight variation in its molecular configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Epidoxycycline hydrochloride is synthesized through the condensation of divinylbenzene and 6-aminopenicillanic acid. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise temperature and pressure control to optimize yield and purity. The process involves multiple purification steps to remove impurities and by-products, ensuring the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Hydrogenolysis of Oxytetracycline

Under hydrogen gas (H₂) and rhodium catalysts (e.g., Rh/C or Rh/Al₂O₃), oxytetracycline undergoes hydrogenolysis to produce α-doxycycline (pharmaceutically active) and β-doxycycline (6-epi form). Reaction conditions critically influence epimer formation:

| Parameter | Conditions Favoring 6-Epidoxycycline | Reference |

|---|---|---|

| Catalyst | Rh/C (5 wt%) | |

| Solvent | DMF/water (1:1) | |

| Temperature | 50–70°C | |

| Reaction Time | 2–4 hours (microwave-assisted) | |

| Pressure | 5 bar H₂ |

-

Mechanistic Insight : The β-epimer forms due to steric hindrance at the C6 methyl group, directing hydrogenation from the less hindered face .

Acetonitrile Interaction

This compound reacts with acetonitrile, forming impurities that interfere with chromatographic analysis . This reaction is critical in analytical method development:

| Solvent | Observed Reaction | Impact on Analysis |

|---|---|---|

| Acetonitrile | Adduct formation via nucleophilic attack | False peaks in HPLC |

| Methanol | No reaction | Stable for dissolution |

Stabilization via Cyclodextrin Complexation

To enhance stability, 6-Epidoxycycline forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD) :

| Complexation Parameter | Effect on Stability |

|---|---|

| HPβCD Molar Ratio | 1:1 (optimal) |

| Protected Site | 6-CH₃ group (hydrophobic cavity encapsulation) |

| Chelation Synergy | Mg²⁺ stabilizes 4-N(CH₃)₂ group |

Acid/Base Hydrolysis

While specific data on 6-Epidoxycycline’s degradation is limited, structural analogs like doxycycline degrade via:

-

Acidic Conditions : Cleavage of the C6 hydroxyl group.

-

Alkaline Conditions : Epimerization at C4 dimethylamino group.

Oxidative Pathways

Susceptibility to photooxidation and radical-mediated degradation is inferred from its tetracycline core .

Analytical Challenges and Impurity Profiling

6-Epidoxycycline is a critical impurity in doxycycline formulations. HPLC methods resolve it using:

Comparative Reactivity with Doxycycline

| Property | This compound | Doxycycline Hydrochloride |

|---|---|---|

| Antibacterial Activity | Lower (β-epimer) | High (α-epimer) |

| Stability in Plasma | Stable | Stable |

| Acetonitrile Reactivity | High | Moderate |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

6-Epidoxycycline hydrochloride has demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency, while not as strong as some other antibiotics in its class, remains significant, particularly against common pathogens in veterinary settings.

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity but is less potent compared to other antibiotics like tetracycline or doxycycline .

Veterinary Medicine

In veterinary medicine, this compound is utilized for treating infections in livestock and poultry. It is particularly beneficial in the management of respiratory infections and bacterial diseases caused by Escherichia coli and Salmonella species. The compound can be administered through various routes, including oral solutions mixed with drinking water, which enhances compliance and reduces stress on animals .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the analysis of doxycycline-related compounds. It is critical for method validation and quality control in pharmaceutical formulations.

- Chromatographic Performance : Studies have shown that this compound can be effectively separated from other related compounds, ensuring accurate quantification in complex matrices .

- Stability Studies : Research highlights its stability under various conditions, making it suitable for long-term storage and use in analytical applications .

Research Applications

Recent studies have explored the pharmacokinetics and metabolic pathways of this compound. Understanding its behavior in biological systems aids in optimizing therapeutic regimens and minimizing side effects.

Case Studies

- Pharmacokinetics : A study evaluated the absorption and distribution of 6-epidoxycycline in animal models, revealing that it maintains therapeutic levels longer than some traditional antibiotics, suggesting potential for reduced dosing frequency .

- Environmental Impact : Research investigating the persistence of 6-epidoxycycline in aquatic environments indicates that it can accumulate in muscle tissues of aquatic animals, raising concerns about its effects on food safety and environmental health .

Wirkmechanismus

The mechanism of action of 6-Epidoxycycline hydrochloride involves inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition disrupts the translation process, leading to the cessation of bacterial growth.

Molecular Targets and Pathways Involved:

30S Ribosomal Subunit: The primary target of the compound.

Translation Process: The pathway disrupted by the binding of this compound.

Vergleich Mit ähnlichen Verbindungen

Doxycycline: A closely related tetracycline antibiotic.

Tetracycline: The parent compound of the tetracycline class.

Minocycline: Another tetracycline antibiotic with a slightly different structure.

Biologische Aktivität

6-Epidoxycycline hydrochloride, a synthetic antibiotic derived from doxycycline, exhibits notable biological activity, particularly against various bacterial strains. This article explores its antibacterial properties, stability, potential applications, and relevant case studies.

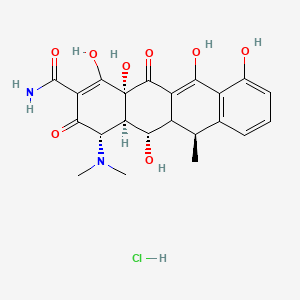

This compound is characterized by the following chemical structure:

- Chemical Formula : C22H24N2O8·HCl

- CAS Number : 41411-66-9

The compound is a derivative of doxycycline and has been synthesized through the condensation of divinylbenzene and 6-aminopenicillanic acid .

Antibacterial Activity

1. Spectrum of Activity

This compound demonstrates significant antibacterial activity primarily against Gram-positive bacteria , including:

- Staphylococcus aureus

- Streptococcus pneumoniae

It also shows some efficacy against Gram-negative bacteria , although its potency is not as high as that of other antibiotics in the same class . The compound's effectiveness can be summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

2. Mechanism of Action

The mechanism by which 6-epidoxycycline exerts its antibacterial effects is similar to that of doxycycline, primarily involving the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA .

Stability and Degradation

Research indicates that this compound maintains stability in plasma and urine samples. However, it can react with acetonitrile, leading to the formation of impurities that complicate analytical assessments via chromatography . A study on thermostability revealed that under high temperatures, 6-epidoxycycline can degrade into metacycline and other compounds, impacting its efficacy .

Case Studies and Research Findings

1. Sorption Studies

A recent study investigated the sorption characteristics of doxycycline hydrochloride (DCH), including its derivatives like 6-epidoxycycline. The findings demonstrated that the sorption process is endothermic and favorable at elevated temperatures, with a maximum sorption capacity identified at 157.860 mg/g at 308 K . This research highlights potential applications in drug delivery systems.

2. Chromatographic Analysis

In chromatographic evaluations, 6-epidoxycycline was included as a reference compound alongside doxycycline and metacycline to assess resolution factors in HPLC methods. The study confirmed that 6-epidoxycycline could be effectively separated from other related compounds, indicating its utility in pharmaceutical quality control .

Eigenschaften

IUPAC Name |

(4S,4aR,5S,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10?,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-PEHULTARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

564-25-0 (Parent) | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-66-9 | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.